Proguanil

Antimalarial Prodrug Activation In Vitro Potency

Proguanil (CAS 500-92-5; also available as the hydrochloride salt, CAS 637-32-1) is an arylbiguanide antimalarial prodrug. It is metabolized in vivo by cytochrome P450 2C19 (CYP2C19) to its active triazine metabolite, cycloguanil, which acts as a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), thereby blocking the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell multiplication.

Molecular Formula C11H16ClN5
Molecular Weight 253.73 g/mol
CAS No. 500-92-5; 637-32-1
Cat. No. B15562872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProguanil
CAS500-92-5; 637-32-1
Molecular FormulaC11H16ClN5
Molecular Weight253.73 g/mol
Structural Identifiers
InChIInChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
InChIKeySSOLNOMRVKKSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.86e-01 g/L

Proguanil (CAS 500-92-5) for Malaria Research: Prodrug, DHFR Inhibition, and Analytical Reference Standards


Proguanil (CAS 500-92-5; also available as the hydrochloride salt, CAS 637-32-1) is an arylbiguanide antimalarial prodrug. It is metabolized in vivo by cytochrome P450 2C19 (CYP2C19) to its active triazine metabolite, cycloguanil, which acts as a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), thereby blocking the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell multiplication [1]. Proguanil itself exhibits weak intrinsic antimalarial activity, but is widely used in a synergistic fixed-dose combination with atovaquone (Malarone®) for malaria prophylaxis and treatment [2]. For analytical and quality control applications, proguanil reference standards and defined impurities are available to support method development and validation [3].

Why Proguanil Cannot Be Readily Substituted: Pharmacokinetic and Pharmacodynamic Divergence from Analogs


Simple in-class substitution of proguanil with other antifolate antimalarials or even its close structural analog chlorproguanil is not scientifically valid. This is due to significant differences in pharmacokinetic profiles, metabolic activation requirements that are subject to genetic polymorphism, and distinct mechanisms of synergy. For instance, the half-life of proguanil is approximately 16 hours [1], whereas the half-life of chlorproguanil is reported to be between 14.7 and 17.5 hours [2]. More critically, proguanil's activation to cycloguanil is mediated by the highly polymorphic CYP2C19 enzyme [3], leading to substantial inter-individual variability in exposure to the active metabolite. Furthermore, the synergistic interaction with atovaquone is a unique property of the parent proguanil molecule, not its metabolite or other DHFR inhibitors like pyrimethamine [4]. These factors create a non-interchangeable profile with direct implications for efficacy, safety, and experimental reproducibility.

Quantitative Differentiation of Proguanil Against Key Comparators


Intrinsic Antimalarial Activity: Proguanil vs. Its Active Metabolite Cycloguanil

Proguanil is a prodrug with weak intrinsic antimalarial activity compared to its CYP2C19-derived metabolite, cycloguanil. This is a critical distinction when interpreting in vitro data. Proguanil exhibits an IC50 of 2.4-19 μM against Plasmodium falciparum in vitro, whereas the active metabolite, cycloguanil, is approximately 1,000- to 10,000-fold more potent, with an IC50 of 0.5-2.5 nM [1].

Antimalarial Prodrug Activation In Vitro Potency

Pharmacokinetic Profile: Proguanil vs. Chlorproguanil Half-Life

The elimination half-life (t1/2) of proguanil is approximately 16 hours [1]. In contrast, the half-life of its close structural analog, chlorproguanil, has been reported with values ranging from 14.7 to 17.5 hours [2]. While these values show some overlap, the available data indicate that proguanil's pharmacokinetic profile is distinct and must be considered when designing dosing regimens for in vivo studies or interpreting clinical PK/PD relationships.

Pharmacokinetics Half-Life Proguanil Analog

Impact of Genetic Polymorphism on Proguanil Activation

Proguanil's activation to cycloguanil is dependent on the highly polymorphic CYP2C19 enzyme. The frequency of CYP2C19 poor metabolizers (PMs) varies significantly across populations: 3-6% in Europeans and Africans, but 13-23% in Asians [1]. In a study of a Nigerian population, poor metabolizers excreted on average only about 8% of the quantity of cycloguanil compared to extensive metabolizers [2]. This genetic variability leads to substantial inter-individual differences in exposure to the active metabolite, a factor that is less pronounced or absent for other antimalarials not metabolized by CYP2C19.

Pharmacogenomics CYP2C19 Drug Metabolism

Synergistic Combination with Atovaquone: Proguanil vs. Other DHFR Inhibitors

Proguanil acts synergistically with atovaquone through a mechanism distinct from its DHFR-inhibiting metabolite, cycloguanil. Proguanil alone does not affect mitochondrial membrane potential (ΔΨm) but significantly enhances the ability of atovaquone to collapse it [1]. This synergistic effect is specific to the parent proguanil molecule and is not observed with cycloguanil or other DHFR inhibitors like pyrimethamine [2]. The combination of atovaquone and proguanil is synergistic in vitro against P. falciparum [1].

Drug Synergy Atovaquone Mitochondrial Membrane Potential

Clinical Cure Rates: Atovaquone-Proguanil vs. Chloroquine and Sulfadoxine-Pyrimethamine

In clinical trials for the treatment of acute, uncomplicated P. falciparum malaria, the combination of atovaquone and proguanil demonstrates superior efficacy compared to older antimalarial regimens. One trial reported a 100% cure rate (14/14) for atovaquone/proguanil compared to 8% (1/13) for chloroquine (P<0.0001) in Peru [1]. Another trial in the Philippines showed a 100% cure rate for atovaquone/proguanil versus 30.4% for chloroquine (P<.0001) and 87.5% for chloroquine-sulfadoxine-pyrimethamine (P<.05) [2]. Against amodiaquine in African children, atovaquone/proguanil achieved a 95% cure rate compared to 53% (P<.001) [3].

Clinical Trial Cure Rate Drug Resistance

Optimal Use Cases for Proguanil Based on Its Differential Profile


In Vivo Models of Malaria Requiring Metabolic Activation

Proguanil is the preferred compound for establishing in vivo malaria models where the goal is to study the pharmacokinetics and pharmacodynamics of a prodrug that requires CYP2C19-mediated activation [1]. Its use allows for the investigation of host genetic factors on drug efficacy and the development of predictive models for drug metabolism. This is not achievable with the direct use of the active metabolite cycloguanil.

Synergy Studies with Mitochondrial Inhibitors

For research focused on elucidating the mechanism of synergy between antimalarial compounds, proguanil is essential. Its unique, non-DHFR-mediated enhancement of atovaquone's ability to collapse the mitochondrial membrane potential is a specific and quantifiable phenomenon that cannot be replicated by cycloguanil or other DHFR inhibitors [2]. This makes proguanil the only valid choice for investigating this clinically vital drug interaction.

Analytical Method Development and Quality Control

In industrial and academic QC settings, high-purity proguanil reference standards and its defined impurities (e.g., EP Impurity A, E, F, G) are required for the development and validation of analytical methods, such as HPLC or LC-MS, to ensure the purity and stability of drug substances and finished pharmaceutical products [3]. This application relies on the availability of well-characterized, compound-specific reference materials.

Quote Request

Request a Quote for Proguanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.